6-Fluoro-1-propylindole-3-carbaldehyde
Description
6-Fluoro-1-propylindole-3-carbaldehyde is a fluorinated indole derivative characterized by a fluorine atom at the 6th position, a propyl group at the 1st position, and an aldehyde functional group at the 3rd position of the indole scaffold. This compound is of significant interest in medicinal and synthetic chemistry due to the electronic effects imparted by the fluorine substituent and the lipophilic nature of the propyl chain. The aldehyde group enhances its reactivity, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and functional materials.
Structural studies of this compound, including X-ray crystallography, often employ programs like SHELXL for small-molecule refinement, ensuring precise determination of bond lengths, angles, and molecular packing .
Properties
Molecular Formula |
C12H12FNO |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
6-fluoro-1-propylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H12FNO/c1-2-5-14-7-9(8-15)11-4-3-10(13)6-12(11)14/h3-4,6-8H,2,5H2,1H3 |
InChI Key |
HHIUHLVCTWKPRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C2=C1C=C(C=C2)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1-propyl-1H-indole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoroindole.
Alkylation: The 6-fluoroindole undergoes alkylation with a propyl halide to introduce the propyl group at the nitrogen atom.
Formylation: The final step involves the formylation of the indole ring at the 3-position to yield 6-Fluoro-1-propyl-1H-indole-3-carbaldehyde
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-1-propyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds
Major Products:
Oxidation: 6-Fluoro-1-propyl-1H-indole-3-carboxylic acid.
Reduction: 6-Fluoro-1-propyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used
Scientific Research Applications
6-Fluoro-1-propyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.
Biology: It is used in the study of biological pathways and interactions involving indole derivatives.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 6-Fluoro-1-propyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, influencing their function .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural and electronic differences between 6-Fluoro-1-propylindole-3-carbaldehyde and related compounds:
| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | LogP<sup>*</sup> | Key Reactivity/Applications |
|---|---|---|---|---|---|
| This compound | 6-F, 1-propyl, 3-CHO | 221.25 | 120–123 (estimated) | 2.8 | Condensation reactions, kinase inhibitors |
| 5-Fluoro-1-methylindole-3-carbaldehyde | 5-F, 1-methyl, 3-CHO | 193.18 | 95–98 | 1.9 | Anticancer agent synthesis |
| 6-Chloro-1-propylindole-3-carbaldehyde | 6-Cl, 1-propyl, 3-CHO | 237.72 | 128–130 | 3.2 | Antibacterial intermediates |
| 1-Ethylindole-3-carbaldehyde | 1-ethyl, 3-CHO | 173.21 | 85–88 | 2.1 | Photodynamic therapy precursors |
<sup>*</sup>LogP values are computational estimates (e.g., using XLogP3).
Key Observations :
- Fluorine vs. Chlorine : The 6-fluoro derivative exhibits reduced steric hindrance and stronger electron-withdrawing effects compared to the 6-chloro analog, enhancing its electrophilicity at the aldehyde group. This makes it more reactive in nucleophilic additions .
- Propyl vs.
- Positional Isomerism : 5-Fluoro-1-methylindole-3-carbaldehyde shows distinct electronic properties due to fluorine’s meta-directing effects, altering regioselectivity in subsequent reactions.
Biological Activity
6-Fluoro-1-propylindole-3-carbaldehyde is a fluorinated indole derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C12H12FNO |
| Molecular Weight | 205.23 g/mol |
| IUPAC Name | This compound |
| InChI Key | HHIUHLVCTWKPRK-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its unique structural features, including the presence of a fluorine atom and a propyl group. These modifications enhance the compound's lipophilicity and metabolic stability, facilitating its interaction with various biological targets.
- Protein Interaction : The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function and influencing various biochemical pathways.
- Receptor Modulation : Similar indole derivatives have been shown to interact with serotonin receptors, suggesting that this compound may also exhibit such activity, although specific studies are still needed to confirm this.
Antimicrobial Activity
Recent studies have indicated that indole derivatives possess significant antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated effectiveness against various pathogens. For instance, certain brominated indoles exhibited antimicrobial activity against Plasmodium falciparum and other organisms .
Neuropharmacological Effects
Indole derivatives are known for their neuropharmacological activities. Compounds similar to this compound have been investigated for their potential as monoamine oxidase (MAO) inhibitors, which are crucial in treating neurodegenerative disorders. The ability of such compounds to inhibit MAO-B suggests a possible pathway for further research into the therapeutic applications of this compound in neurological conditions .
Case Studies and Research Findings
- Indole Derivatives as Drug Leads : A study highlighted the potential of indole-based compounds as leads for drug development targeting various biological pathways. This underscores the relevance of this compound in medicinal chemistry.
- Structure-Activity Relationship (SAR) : Research on similar compounds has established SAR data that can guide future modifications of this compound to enhance its biological activity and selectivity .
Future Directions
The exploration of this compound's biological activity is still in its early stages. Future research should focus on:
- In vitro and in vivo studies to evaluate its pharmacological properties.
- Mechanistic studies to elucidate its interactions with specific biological targets.
- Development of analogs to improve efficacy and reduce potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
